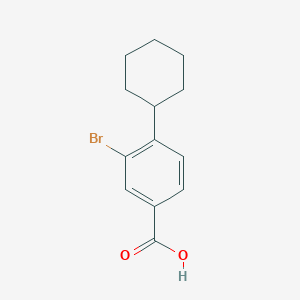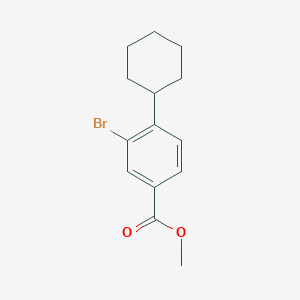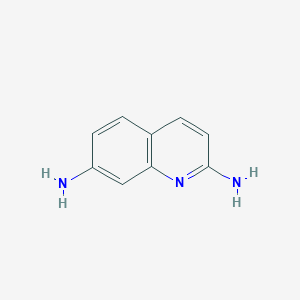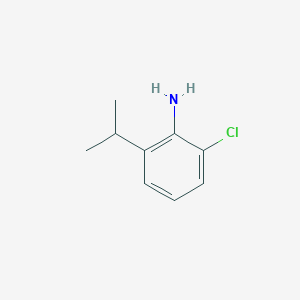
2-Chloro-6-isopropylaniline
Descripción general
Descripción
2-Chloro-6-isopropylaniline, also known as 2-CIPA, is an organic compound with a molecular formula of C8H11ClN. It is a colorless, volatile liquid with a pungent odor, and is soluble in most organic solvents. 2-CIPA is an important intermediate in the synthesis of a variety of pharmaceuticals, including antihistamines, analgesics, and anti-inflammatory agents. It is also used in the manufacture of dyes, in the production of plastics, and in the manufacture of other organic compounds.
Aplicaciones Científicas De Investigación
2-Chloro-6-isopropylaniline has been studied extensively for its potential applications in scientific research. It has been used in the synthesis of a variety of pharmaceuticals, including antihistamines, analgesics, and anti-inflammatory agents. It has also been used in the synthesis of dyes, in the production of plastics, and in the manufacture of other organic compounds. In addition, 2-Chloro-6-isopropylaniline has been studied for its potential use as a catalyst in organic reactions, and as a reagent in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-isopropylaniline is not fully understood. However, it is believed that it acts as a catalyst in organic reactions, and is able to activate certain molecules in order to facilitate the formation of desired products.
Biochemical and Physiological Effects
2-Chloro-6-isopropylaniline has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been found to have anti-inflammatory and analgesic properties, as well as to be able to inhibit the growth of certain bacteria. In addition, it has been found to have an effect on the metabolism of certain drugs, and to be able to inhibit the formation of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-6-isopropylaniline has several advantages for use in laboratory experiments. It is a relatively stable compound, and is soluble in most organic solvents. It is also relatively inexpensive, and is readily available from chemical suppliers. However, it is a volatile compound, and must be handled with care. In addition, it is toxic if ingested, and should be handled with gloves and protective clothing.
Direcciones Futuras
In the future, 2-Chloro-6-isopropylaniline may be studied further for its potential applications in the synthesis of pharmaceuticals and other organic compounds. It may also be studied for its potential use as a catalyst in organic reactions, and as a reagent in the synthesis of other compounds. Additionally, it may be studied further for its potential biochemical and physiological effects, and for its potential toxicity. Finally, its potential environmental effects may be studied, as well as its potential for use in the production of plastics.
Propiedades
Número CAS |
112121-86-5 |
|---|---|
Nombre del producto |
2-Chloro-6-isopropylaniline |
Fórmula molecular |
C9H12ClN |
Peso molecular |
169.65 g/mol |
Nombre IUPAC |
2-chloro-6-propan-2-ylaniline |
InChI |
InChI=1S/C9H12ClN/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,11H2,1-2H3 |
Clave InChI |
CWTJQUNXOVZQJF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)Cl)N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)Cl)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

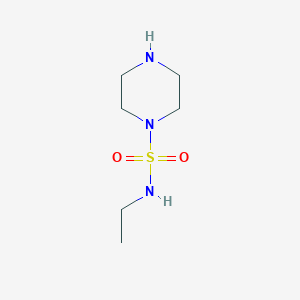
![4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B3176700.png)

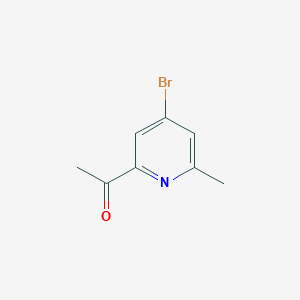
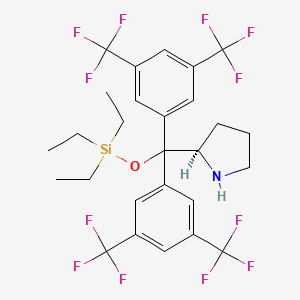
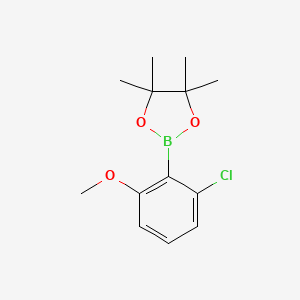

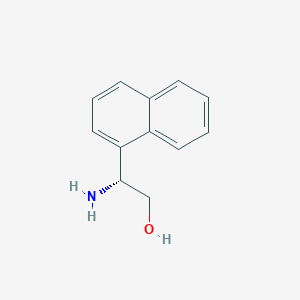
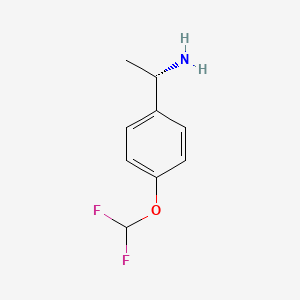
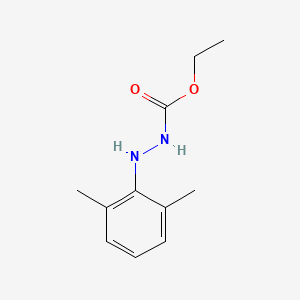
![5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate](/img/structure/B3176768.png)
